molecular formula C7H9N3S B11178803 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile

Cat. No.: B11178803
M. Wt: 167.23 g/mol
InChI Key: AFVLLDNHUWLBJZ-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile is an organic compound that features an imidazole ring substituted with a methyl group and a sulfanyl group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of thiol reagents under basic conditions to form the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: A simpler imidazole derivative with similar reactivity.

    2-ethyl-4-methyl-1H-imidazole-1-propanenitrile: Another imidazole derivative with a different substitution pattern.

    1- (3-Aminopropyl)-2-methyl-1H-imidazole: Contains an amino group instead of a sulfanyl group.

Uniqueness

3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanenitrile is unique due to the presence of both a sulfanyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanylpropanenitrile

InChI

InChI=1S/C7H9N3S/c1-10-5-4-9-7(10)11-6-2-3-8/h4-5H,2,6H2,1H3

InChI Key

AFVLLDNHUWLBJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCC#N

Origin of Product

United States

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